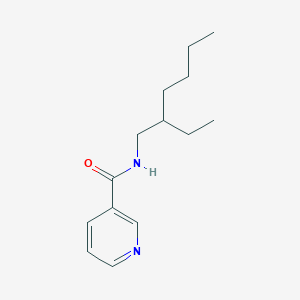

N-(2-ethylhexyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-(2-ethylhexyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |

InChI Key |

LAMZDBBLBQNWLV-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CN=CC=C1 |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 2 Ethylhexyl Pyridine 3 Carboxamide Analogues

Elucidation of Structural Determinants for Biological Activity in Pyridine-Carboxamidesmdpi.comnih.gov

The biological activity of pyridine-carboxamide derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. The core scaffold, consisting of a pyridine (B92270) ring linked to an N-substituted alkyl group via a carboxamide bridge, presents multiple avenues for structural modification to modulate efficacy and target selectivity. nih.gov Key determinants of biological activity include the substitution pattern on the pyridine ring, the nature and orientation of the carboxamide linkage, and the characteristics of the N-alkyl moiety. mdpi.com Understanding these factors is essential for designing novel analogues with enhanced therapeutic profiles.

Impact of Pyridine Ring Substitution on Potency and Selectivitymdpi.comnih.gov

The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological parameters of the molecule. dovepress.comnih.gov The position, number, and electronic nature of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govdovepress.com

Research on various pyridine-carboxamide analogues has demonstrated that strategic substitution can fine-tune their interaction with biological targets. For instance, in studies of epibatidine (B1211577) analogues, different halogen substitutions on the pyridine ring resulted in varied binding affinities and functional potencies at different neuronal nicotinic receptor subtypes. nih.gov The introduction of a fluoro group led to a significant increase in selectivity for β2- over β4-containing receptors, while a bromo substitution conferred greater potency at α4β4 receptors. nih.gov

Furthermore, the position of the substituent is critical. Studies on the synthesis of pyridine carboxamides revealed that the placement of the amide group at the meta- or para-position can influence reaction yields, which may correlate with the molecule's stability and interactions. mdpi.comnih.gov In the context of antiproliferative activity, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups has been shown to enhance activity, whereas bulky groups or certain halogen atoms can be detrimental. nih.govmdpi.com For example, against the MCF7 breast cancer cell line, the addition of one hydroxyl group significantly increased potency, and the addition of a second hydroxyl group enhanced it even further. nih.gov

The following table summarizes findings on the impact of pyridine ring substitutions on biological activity from various studies.

| Substituent | Position(s) | Target/Activity Studied | Observed Effect | Source |

| Fluoro | 2' (on epibatidine) | Neuronal Nicotinic Receptors | 52- to 875-fold greater affinity at β2- than β4-containing receptors. | nih.gov |

| Bromo | 2' (on epibatidine) | Neuronal Nicotinic Receptors | 5- to 10-fold greater potency at α4β4 than at α3β4 or α4β2 receptors. | nih.gov |

| Norchloro | 2' (on epibatidine) | Neuronal Nicotinic Receptors | 114- to 3500-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| Amino | 2' (on epibatidine) | Neuronal Nicotinic Receptors | 10- to 115-fold greater affinity at β2- than at β4-containing receptors. | nih.gov |

| -OH | Varies | Antiproliferative (MCF7 cells) | Introduction of -OH groups reduced IC50 values (increased potency). | nih.gov |

| Halogens (Cl, F, Br) | Varies | Antiproliferative | Generally increased IC50 values (decreased potency), effect is size-dependent. | mdpi.com |

| Electron-donating (CH3) | ortho | Urease Inhibition | Showed specific inhibition with an IC50 value of 3.41 ± 0.011 µM. | mdpi.com |

| Electron-withdrawing (Cl) | meta | Urease Inhibition | Most potent inhibition with an IC50 value of 4.07 ± 0.003 µM. | mdpi.com |

Role of the Carboxamide Linkage in Molecular Interactionsmdpi.com

The carboxamide linkage (-CONH-) is a cornerstone of the pyridine-carboxamide scaffold, playing a pivotal role in mediating interactions with biological targets. This functional group is a proficient hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), enabling it to form strong and directional interactions within protein binding pockets. mdpi.com

The structural integrity of this linker is often critical for biological activity. Studies on pyridine carboxamides as antitubercular agents revealed that the primary aromatic amide bond was essential for their mechanism of action. asm.org When this linkage was modified to a secondary aromatic amide or an aliphatic amide, the biological activity was significantly diminished or completely lost, underscoring the specific binding requirements fulfilled by the primary carboxamide group. asm.org The planarity of the amide bond also imposes conformational constraints on the molecule, influencing the relative orientation of the pyridine ring and the N-alkyl substituent, which is crucial for achieving the optimal geometry for receptor binding.

In some reactions, the amide hydrogen atom can form hydrogen bonds that stabilize a transition state, highlighting its interactive capabilities. mdpi.com These interactions are fundamental to the molecule's ability to recognize and bind to its target, thereby eliciting a biological response.

Influence of the N-(2-ethylhexyl) Moiety and Alkyl Chain Length on Activitynih.govasm.org

The N-substituent of the carboxamide group is a key modulator of the molecule's physicochemical properties, particularly its lipophilicity. The 2-ethylhexyl group in N-(2-ethylhexyl)pyridine-3-carboxamide provides a specific balance of size, steric bulk, and lipophilicity, which can influence the compound's absorption, distribution, and ability to cross biological membranes.

The branched nature of the 2-ethylhexyl group, as opposed to a linear octyl chain, introduces specific steric constraints and a chiral center. This can influence how the molecule fits into a binding site and may offer advantages in terms of metabolic stability or target selectivity. The optimization of the N-alkyl substituent is therefore a critical aspect of the molecular design process for pyridine-carboxamide analogues. nih.govasm.org

Stereochemical Considerations in Pyridine-Carboxamide Molecular Designnih.govnih.gov

Stereochemistry is a fundamental aspect of molecular design, as biological systems are inherently chiral. The introduction of stereocenters into a molecule can lead to enantiomers or diastereomers that may exhibit profoundly different pharmacological activities, potencies, and metabolic profiles. nih.gov

In the case of this compound analogues, the 2-ethylhexyl moiety contains a chiral center. Therefore, the compound can exist as (R)- and (S)-enantiomers. These enantiomers can have different three-dimensional orientations, leading to distinct interactions with chiral biological targets such as enzymes and receptors. nih.gov Research on other pyridine-containing ligands has shown that proper handling of stereochemistry can result in improved binding affinity and selectivity. For example, diastereomeric pairs of ligands have been shown to possess different cation binding abilities. nih.gov

It is crucial to consider that one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to off-target effects. Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are critical steps in the rational design of optimized pyridine-carboxamide analogues to maximize therapeutic benefit. nih.govnih.gov

Rational Design Approaches for Optimized this compound Analogues

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions governing ligand binding. nih.govrsc.org For this compound analogues, this involves leveraging SAR data to make informed structural modifications. Approaches can range from subtle alterations of substituents to more drastic changes in the core scaffold, all with the goal of improving potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Hopping and Isosteric Replacements in Drug Discoveryresearchgate.net

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. researchgate.netniper.gov.in These techniques are used to modify a known active molecule to improve its properties or to circumvent existing patents. niper.gov.inresearchgate.net

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. niper.gov.in For this compound, the pyridine ring could be "hopped" to other five- or six-membered heterocycles (e.g., pyrazole, thiazole, pyrimidine) to explore new chemical space and potentially discover analogues with improved properties or a different selectivity profile. namiki-s.co.jp This strategy can lead to significant changes in the molecule's physical and biological characteristics.

Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. rsc.org This is a more conservative approach than scaffold hopping. For example, the carboxamide linker could be replaced by a bioisostere such as a reverse amide, an ester, or a stable heterocyclic ring that mimics the hydrogen bonding and conformational properties of the original amide. researchgate.net Similarly, substituents on the pyridine ring could be swapped with their bioisosteres (e.g., replacing a hydroxyl group with a fluorine atom) to fine-tune electronic properties and metabolic stability. rsc.org Both strategies are integral to the rational design of optimized this compound analogues. rsc.org

Fragment-Based Drug Design Principles Applied to Pyridine-Carboxamides

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification and optimization of lead compounds. wikipedia.orglifechemicals.com This approach focuses on screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits then serve as starting points for the development of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging. lifechemicals.comnih.gov In the context of this compound analogues, FBDD offers a rational approach to exploring the chemical space around the pyridine-carboxamide scaffold to enhance biological activity.

The core principle of FBDD lies in the idea that the binding energy of a larger molecule can be considered the sum of the binding energies of its constituent fragments. By identifying and optimizing the interactions of these smaller fragments, it is possible to build a high-affinity ligand in a stepwise and more efficient manner compared to traditional high-throughput screening (HTS) of large, complex molecules. wikipedia.org

Fragment Identification and Initial Screening

The initial step in an FBDD campaign for pyridine-carboxamide analogues would involve the screening of a fragment library to identify molecules that bind to the target of interest. The pyridine-3-carboxamide (B1143946) moiety itself can be considered a primary fragment, a common starting point in the design of various enzyme inhibitors. nih.govnih.gov For instance, studies on bacterial DNA gyrase have utilized the pyridine-3-carboxamide scaffold as a foundation for inhibitor design. nih.gov

The screening process typically employs sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) to detect the weak binding of fragments to the target protein. researchgate.netnih.gov

Fragment Growing

Once an initial fragment hit, such as a simple substituted nicotinamide (B372718), is identified and its binding mode is characterized, the "fragment growing" strategy can be applied. This involves the stepwise addition of chemical functionalities to the fragment to extend its structure into adjacent binding pockets of the target, thereby increasing affinity and potency. nih.gov

In the case of designing analogues of this compound, the 2-ethylhexyl group can be viewed as a vector for fragment growth. Structure-activity relationship (SAR) studies on related compounds have demonstrated that the nature of the substituent on the amide nitrogen is crucial for biological activity. By systematically modifying the N-alkyl substituent, researchers can probe the interactions with the target protein.

For example, if the binding pocket accommodates a larger or more functionally diverse group, analogues with different alkyl chains, cyclic moieties, or aromatic rings could be synthesized and evaluated. The choice of which functionalities to add is often guided by structural information of the target protein obtained from X-ray crystallography of the initial fragment-protein complex.

A hypothetical fragment-growing approach starting from a core nicotinamide fragment is outlined in the table below.

| Fragment/Analogue | Modification Strategy | Rationale |

| Nicotinamide | Core Fragment | Initial hit identified from screening, provides a stable scaffold for further modification. |

| N-ethyl-nicotinamide | Initial Growth | Addition of a small alkyl group to probe the N-substituent pocket. |

| N-hexyl-nicotinamide | Chain Elongation | Exploration of a larger hydrophobic pocket adjacent to the amide nitrogen. |

| N-(2-ethylhexyl)nicotinamide | Introduction of Branching | To enhance binding affinity and selectivity by occupying a specific branched pocket. |

| N-(cyclohexylmethyl)nicotinamide | Introduction of a cyclic moiety | To explore interactions with a non-linear hydrophobic region. |

Fragment Linking and Merging

Alternative FBDD strategies include fragment linking and merging. Fragment linking involves identifying two or more fragments that bind to adjacent sites on the target and then connecting them with a chemical linker to create a single, higher-affinity molecule. lifechemicals.com Fragment merging involves combining the structural features of two or more overlapping fragments into a single new chemical entity.

For pyridine-carboxamide analogues, one could envision a scenario where a pyridine-containing fragment is identified binding in one sub-pocket, while a separate aliphatic or aromatic fragment is found to bind in a nearby pocket. A linker could then be designed to connect these two fragments, leading to a novel analogue with potentially enhanced potency.

The success of these strategies is heavily reliant on obtaining high-resolution structural data of the fragment-target complexes to guide the design of the linkers or the merged scaffolds. The overarching goal is to optimize the binding interactions of the individual fragments in the final, combined molecule.

Pharmacological and Biological Evaluation Paradigms of N 2 Ethylhexyl Pyridine 3 Carboxamide and Its Analogues

In Vitro Assessment of Antimicrobial Activities

Antibacterial Spectrum and Efficacy of Pyridine-Carboxamides

Pyridine-carboxamide derivatives have emerged as a significant class of compounds with a wide range of antibacterial activities. Research has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, although the spectrum and potency can vary significantly based on the specific structural modifications of the pyridine-carboxamide scaffold.

Studies have shown that certain nicotinoyl compounds exhibit excellent antibacterial activity against a panel of tested bacterial strains including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov Similarly, N-alkylated pyridine-based organic salts have demonstrated notable antibacterial effects; for instance, specific salts showed MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov

Further investigations into pyridine-benzothiazole hybrids revealed poor to fair activity against strains like P. aeruginosa, E. coli, and S. aureus. nih.gov However, other derivatives, such as izoxazole-pyridones, have shown good antimicrobial activity against a broad range of strains including S. pneumoniae, B. subtilis, and S. epidermidis. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives also displayed potent inhibitory effects, particularly against S. aureus and S. pneumoniae. nih.gov One specific pyridine (B92270) carboxamide derivative, MMV687254, was found to be specifically active against M. tuberculosis and Mycobacterium bovis BCG, but notably inactive against a panel of other common bacterial pathogens like Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli, highlighting the potential for targeted spectrum activity. asm.org

The antibacterial efficacy is highly dependent on the chemical substitutions. For example, 4-pyridyl derivative 9c exhibited strong antibacterial potency against S. aureus ATCC 29213, E. coli, and P. aeruginosa with low MICs of 1 μg/mL. mdpi.com Subsequent modification into its p-methylbenzyl pyridinium (B92312) form (13b) resulted in outstanding efficacy against MRSA and E. coli, with MIC values of 1 and 0.5 μg/mL, respectively. mdpi.com This demonstrates that modifications to the core structure can significantly enhance potency and broaden the antibacterial spectrum.

Table 1: Antibacterial Activity of Selected Pyridine-Carboxamide Derivatives

| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| Nicotinoyl compounds | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 μg/mL |

| N-alkylated pyridine salts | S. aureus, E. coli | 55-56% inhibition at 100 μg/mL |

| 4-Pyridyl derivative 9c | S. aureus, E. coli, P. aeruginosa | 1 μg/mL |

| p-Methylbenzyl pyridinium 13b | MRSA, E. coli | 1 μg/mL, 0.5 μg/mL |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (S. aureus, S. pneumoniae) | Activity similar to linezolid |

Antifungal Properties of Pyridine-Carboxamide Derivatives

The pyridine-carboxamide scaffold is a cornerstone of several commercial fungicides and continues to be a focal point for the development of new antifungal agents. nih.gov A primary mechanism of action for many of these compounds is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. nih.govnih.gov

A study involving fifteen novel pyridine carboxamide derivatives with a diarylamine-modified scaffold found that several compounds exhibited moderate to good in vitro antifungal activity. nih.govnih.govjst.go.jp Specifically, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showed significant in vivo antifungal activity against Botrytis cinerea. nih.govnih.govjst.go.jp Enzymatic tests confirmed that this compound's inhibitory activity against B. cinerea succinate dehydrogenase (SDH) was comparable to that of the commercial fungicide thifluzamide, with an IC50 value of 5.6 mg/L (17.3 µM). nih.govjst.go.jp This finding strongly suggests that the antifungal effect of these derivatives is achieved by targeting the SDH enzyme. nih.govnih.gov

Other research has also highlighted the broad-spectrum potential of pyridine derivatives. Certain dodecanoic acid derivatives of aminopyridine possessed good antifungal activity against Aspergillus niger and Candida albicans. nih.gov Additionally, 1,3,4-oxadiazoles–pyridines have been synthesized and shown to exert better antifungal activity than the standard drug Cycloheximide. nih.govmdpi.com Another class of compounds, N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives, reportedly have enhanced antifungal properties compared to itraconazole. mdpi.com These findings underscore the versatility of the pyridine-carboxamide core in designing potent antifungal agents targeting various fungal pathogens.

Table 2: Antifungal Activity of Selected Pyridine-Carboxamide Derivatives

| Compound/Class | Fungal Strain(s) | Mechanism of Action | Reported Efficacy |

|---|---|---|---|

| 6-chloro-N-(2-(phenylamino) phenyl)nicotinamide (3f) | Botrytis cinerea | Succinate Dehydrogenase (SDH) Inhibition | IC50 = 5.6 mg/L; comparable to thifluzamide |

| Dodecanoic acid derivatives | Aspergillus niger, Candida albicans | Not specified | Good activity |

| 1,3,4-Oxadiazoles–pyridines | Various fungi | Not specified | Better than Cycloheximide |

Anti-Mycobacterial Activity of Imidazo[1,2-a]pyridine-Carboxamide Analogues

Imidazo[1,2-a]pyridine-carboxamides (IPAs) have been identified as a particularly potent class of compounds against Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant (MDR) strains. nih.govopenpharmaceuticalsciencesjournal.comrsc.org This specific scaffold has been the subject of extensive research, leading to the discovery of analogues with remarkable in vitro activity.

One study detailed the design and synthesis of thirty-four imidazo[1,2-a]pyridine (B132010) amides (IPAs) and sulfonamides (IPSs). nih.gov The compounds were evaluated against the Mtb H37Rv strain, with several derivatives displaying excellent anti-tubercular activity. nih.gov Notably, compound IPA-6 exhibited an exceptionally low MIC of 0.05 μg/mL, making it 125 times more potent than the standard drug ethambutol. nih.gov Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of the enoyl acyl carrier protein reductase from Mtb. nih.gov

Further structure-activity relationship (SAR) studies on novel IPAs revealed that compounds bearing a 2,6-dimethyl-N-[2-(phenylamino)ethyl] scaffold with an electron-donating group on the benzene (B151609) ring were highly potent. nih.gov Compounds 26g and 26h from this series showed considerable activity, with MICs ranging from 0.041 to 2.64 μM against both drug-sensitive and resistant Mtb strains. nih.gov Another derivative, MMV687254, was identified as a promising hit with activity against various clinical drug-resistant strains (MIC range of 1.56–3.125 μM). asm.org Mechanistic studies revealed that this compound is a prodrug activated by the Mtb amidase, AmiC. asm.org The activity of IPAs extends to other mycobacteria as well, with studies showing that a panel of six imidazo[1,2-a]pyridine-3-carboxamides had low micromolar activity against Mycobacterium avium strains. researchgate.net

Table 3: Anti-Mycobacterial Activity of Imidazo[1,2-a]pyridine-Carboxamide (IPA) Analogues

| Compound/Analogue | Mycobacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| IPA-6 | M. tuberculosis H37Rv | 0.05 μg/mL |

| IPA-5, IPA-7, IPS-16 | M. tuberculosis H37Rv | 0.8–3.12 μg/mL |

| Compounds 26g, 26h | Drug-sensitive/resistant Mtb | 0.041–2.64 μM |

| MMV687254 | Drug-resistant Mtb clinical strains | 1.56–3.125 μM |

Enzyme Inhibition Profiling of Pyridine-Carboxamide Compounds

DNA Gyrase and Topoisomerase IV Inhibition by Pyridine-3-Carboxamides

Bacterial type II topoisomerases, namely DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits), are well-validated and essential antibacterial targets. whiterose.ac.ukwhiterose.ac.uk Pyridine-3-carboxamide (B1143946) derivatives have been specifically designed to inhibit the ATPase activity of the GyrB and ParE subunits, disrupting DNA replication and repair processes. whiterose.ac.uknih.gov

A series of pyridine-3-carboxamide-6-yl-ureas were developed as novel inhibitors targeting the ATPase sub-unit of DNA gyrase. whiterose.ac.uknih.gov Structure-based design led to derivatives that demonstrated excellent enzyme inhibitory activity, which translated into potent antibacterial efficacy against Gram-positive pathogens. whiterose.ac.uknih.gov Using an in silico de novo design approach, a pyridine-carboxamide was developed that showed nanomolar activity against GyrB from both S. aureus (IC50 = 24 nM) and E. coli (IC50 = 28 nM), as well as against ParE from S. aureus (IC50 = 86 nM). mdpi.com

Further studies synthesized additional examples from this series, confirming the predicted mode of binding through crystal structures. whiterose.ac.uknih.gov While several compounds were potent inhibitors of E. coli DNA gyrase, their whole-cell antibacterial activity against Gram-negative E. coli was limited, though some promise was shown against Gram-positive S. aureus. whiterose.ac.uk In other work, novel pyridothienopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against E. coli topoisomerase II enzymes. nih.gov Certain N-(furan-2-yl)-4'-amine derivatives showed potent dual inhibition of DNA gyrase (IC50 = 5.77 µM) and topoisomerase IV (IC50 = 14.89 µM), with the latter being more potent than the comparator ciprofloxacin. nih.gov These findings confirm that pyridine-3-carboxamides are a versatile scaffold for developing potent inhibitors of bacterial type II topoisomerases.

Table 4: Inhibition of Bacterial Topoisomerases by Pyridine-3-Carboxamide Derivatives

| Compound Class/Derivative | Target Enzyme | Organism | Reported Activity (IC50) |

|---|---|---|---|

| Pyridine-carboxamide (de novo design) | GyrB | S. aureus | 24 nM |

| Pyridine-carboxamide (de novo design) | GyrB | E. coli | 28 nM |

| Pyridine-carboxamide (de novo design) | ParE | S. aureus | 86 nM |

| Pyridothienopyrimidine (4a) | DNA Gyrase | E. coli | 5.77 µM |

Sirtuin Enzyme Modulation by Nicotinamide (B372718) Derivatives

Sirtuins are a class of NAD+-dependent protein lysine (B10760008) deacylases that regulate a wide array of cellular processes. nih.govmdpi.com Nicotinamide, which is structurally related to the pyridine-3-carboxamide core, is a well-established endogenous noncompetitive inhibitor of sirtuin activity. 34.237.233nih.gov It functions through a feedback inhibition mechanism, as it is a direct product of the deacetylation reaction catalyzed by sirtuins. nih.gov Nicotinamide has been shown to inhibit SIRT1, SIRT2, SIRT3, SIRT5, and SIRT6 with IC50 values typically in the range of 50 to 184 μM. nih.gov

The inhibitory mechanism involves nicotinamide binding to a conserved pocket (the C pocket) in the sirtuin enzyme that is normally involved in NAD+ binding and catalysis. 34.237.233 This binding promotes a base-exchange reaction at the expense of the primary deacetylation function. 34.237.233

Building on this knowledge, various nicotinamide analogues have been synthesized and evaluated as sirtuin modulators. Expanding on a 3-aminobenzyloxy nicotinamide core structure, constrained analogues were developed that showed enhanced in vitro enzymatic inhibitory activity against SIRT2 while retaining excellent selectivity over SIRT1 and SIRT3. unibocconi.it The structure-activity relationship studies revealed that specific stereoisomers, such as the 2,3-constrained (S)-isomers, were particularly effective. unibocconi.it The development of potent and selective sirtuin inhibitors from the nicotinamide/pyridine-carboxamide class is an active area of research for potential therapeutic applications in a variety of diseases. nih.govunibocconi.it

Table 5: Sirtuin Enzyme Inhibition by Nicotinamide and its Derivatives

| Inhibitor | Target Sirtuin(s) | Reported Activity (IC50) |

|---|---|---|

| Nicotinamide | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 | 50 - 184 μM |

| 3-Aminobenzyloxy nicotinamide analogues | SIRT2 | Potent and selective inhibition |

| 3′-(3-fluoro-phenethyloxy)-2-anilinobenzamide | SIRT2 | Selective inhibition |

Alkaline Phosphatase Inhibition Studies

While direct studies on the alkaline phosphatase (AP) inhibitory activity of N-(2-ethylhexyl)pyridine-3-carboxamide are not extensively documented in publicly available literature, the broader class of heterocyclic compounds, including pyridine derivatives, has been identified as a source of potent AP inhibitors. mdpi.com Alkaline phosphatase is a crucial enzyme in various physiological processes, including bone metabolism and cell growth, and its inhibition is a therapeutic strategy for diseases like cancer and osteoporosis. mdpi.com

Research into the structure-activity relationships of various heterocyclic compounds has shown that the pyridine ring is an essential feature for inhibitory activity against AP. mdpi.com A study on a library of dihydropyridine (B1217469) and pyridine analogues demonstrated excellent enzyme inhibition against human tissue nonspecific alkaline phosphatase (h-TNAP), with IC50 values ranging from 0.49 ± 0.025 to 8.8 ± 0.53 µM. mdpi.com For instance, a sulfanilamide-based pyridine analog with a p-ethoxy group exhibited an outstanding inhibitory potency with an IC50 value of 0.49 ± 0.025 µM, which is significantly more potent than the standard inhibitor, levamisole. mdpi.com

These findings suggest that the pyridine-carboxamide scaffold, as present in this compound, has the potential for alkaline phosphatase inhibition. However, without specific experimental data for this particular compound, its activity remains speculative and an area for future investigation. The inhibitory potential would likely be influenced by the nature and position of substituents on the pyridine ring. mdpi.com

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

The pyridine-carboxamide scaffold and its derivatives have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE), enzymes crucial in neurodegenerative diseases and depression.

A variety of pyridine derivatives have demonstrated inhibitory activity against both MAO isoforms. For example, a series of N-pyridyl-hydrazone derivatives were found to be potent and specific inhibitors of MAO-A, with IC50 values in the low micromolar range. mdpi.com In another study, pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, with the most active compound exhibiting an IC50 value of 0.203 µM. mdpi.comnih.gov Furthermore, a series of 2,6-bis(tetracarboxamide)-pyridine derivatives were identified as selective and potent inhibitors of MAO-A. scialert.net

Regarding cholinesterase inhibition, nicotinamide (the parent amide of pyridine-3-carboxylic acid) has been identified as an uncompetitive inhibitor of acetylcholinesterase (AChE). nih.gov Studies on other pyridine derivatives, such as certain pyridine amides, have shown significantly higher inhibition percentages against both AChE and BChE, with a particular potency towards butyrylcholinesterase (BChE). researchgate.net For instance, a series of pyridine derivatives with a carbamic or amidic function were synthesized, with the most potent hAChE inhibitor showing an IC50 of 0.153 ± 0.016 μM and the most potent hBChE inhibitor having an IC50 of 0.828 ± 0.067 μM. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Selectivity |

|---|---|---|---|

| Pyridazinobenzylpiperidine Derivative (Compound S5) | MAO-B | IC50 = 0.203 µM | SI for MAO-B over MAO-A = 19.04 |

| Pyridazinobenzylpiperidine Derivative (Compound S15) | MAO-A | IC50 = 3.691 µM | - |

| N-Pyridyl-Hydrazone Derivative (Compound 2k) | MAO-A | IC50 = 6.12 µM | Specific for MAO-A |

| Pyridine Carbamate Derivative (Compound 8) | hAChE | IC50 = 0.153 ± 0.016 µM | - |

| Pyridine Carbamate Derivative (Compound 11) | hBChE | IC50 = 0.828 ± 0.067 µM | - |

| Pyridine Amide Derivative (Compound 14) | eqBChE | Ki = 0.621 ± 0.043 µM | More potent towards BChE than AChE |

Receptor Binding and Agonist/Antagonist Activity

The pyridine-3-carboxamide scaffold has been a focal point in the development of ligands for cannabinoid receptors, particularly exhibiting high affinity and selectivity for the CB2 receptor. The CB2 receptor is a promising therapeutic target for inflammatory and neuropathic pain, as well as neurodegenerative disorders, without the psychoactive side effects associated with CB1 receptor activation. nih.gov

Several studies have described the discovery of novel pyridine-3-carboxamide series as potent CB2 receptor agonists. researchgate.net For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives were evaluated, with the most promising compound showing an EC50 of 112 nM, similar in potency to endogenous agonists. nih.gov Another study on 1,8-naphthyridin-2(1H)-one-3-carboxamides, which are structurally related to pyridine-3-carboxamides, identified compounds with high selectivity and nanomolar affinity for the CB2 receptor. acs.org The functional activity of these compounds was found to be dependent on the substituents, with some acting as agonists and others as inverse agonists or antagonists. acs.org

The structure-activity relationship (SAR) of this class of compounds has been explored, revealing that modifications to the substituents on the pyridine ring and the carboxamide nitrogen can significantly influence potency and selectivity. For example, replacing a central pyrimidine (B1678525) core with a pyridine nucleus led to the discovery of potent pyridine-3-carboxamide CB2 agonists.

| Compound Class | Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Functional Activity (EC50/IC50) | Activity Type |

|---|---|---|---|---|---|

| N-Aryl-2-pyridone-3-carboxamide | Compound 8d | - | - | EC50 = 112 nM | Agonist |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamide | Compound A1 | >10000 | 17.6 | EC50 = 28.0 nM (cAMP) | Agonist |

| Compound 14 | >10000 | 20.6 | EC50 = 20.6 nM (cAMP) | Agonist | |

| Compound 18 | >10000 | 59.6 | IC50 = 59.6 nM | Antagonist/Inverse Agonist |

While the interaction of pyridine-carboxamide derivatives with cannabinoid receptors is well-documented, their engagement with other receptor systems is a less explored area. The versatile nature of the pyridine-carboxamide scaffold suggests potential interactions with a variety of biological targets. For instance, certain pyridine carboxamide derivatives have been investigated as antifungal agents by targeting succinate dehydrogenase.

However, comprehensive studies detailing the systematic evaluation of this compound and its direct analogues against a broad panel of other receptor systems are not widely available in the current literature. This represents an area with potential for future research to uncover novel pharmacological properties of this class of compounds.

Preclinical Efficacy Studies in Relevant Biological Models

The anti-inflammatory potential of pyridine-carboxamide analogues has been substantiated through various preclinical in vivo models. A common and reliable model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. nih.govmdpi.com This model mimics the hallmarks of acute inflammation, and the reduction in paw volume is a measure of a compound's anti-inflammatory efficacy.

In one study, a novel series of pyridine carbothioamide analogs were evaluated in a Complete Freund's Adjuvant-induced inflammatory model. The results demonstrated a significant reduction in paw size (p < 0.001), corroborating the anti-inflammatory effects of these compounds. scialert.net Another study reported that a pyridine-3-carboxamide analogue, identified as a CB2 receptor agonist, demonstrated efficacy in an in vivo model of inflammatory pain. researchgate.net

Furthermore, N-pyridinyl-indole-3-(alkyl)carboxamides have been evaluated for their anti-inflammatory activity. While the direct carboxamides showed no significant effect in the carrageenan-induced rat paw edema model, the introduction of an alkyl chain, leading to alkanamides, resulted in moderate to high activity, with 46-95% inhibition. nih.gov These compounds also proved effective in a topical inflammation model, the TPA-induced mouse ear swelling assay. nih.gov

| Compound Class | Animal Model | Key Findings |

|---|---|---|

| Pyridine Carbothioamide Analogs | Complete Freund's Adjuvant-induced inflammation in rats | Significant reduction in paw size (p < 0.001) |

| N-(pyridin-4-yl)(indol-3-yl)propanamide | Carrageenan-induced rat paw edema | Moderate to high activity (46-95% inhibition) |

| N-(pyridin-4-yl)(indol-3-yl)propanamide | TPA-induced mouse ear swelling | Confirmed efficacy in inhibiting topical inflammation |

Assessment of Antiparasitic Potential of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine (IMPY) derivatives have been identified as a promising class of compounds with a wide spectrum of biological activities, including significant antiparasitic potential. nih.gov Research has focused on evaluating their efficacy against various parasites, particularly those responsible for neglected diseases like trichomoniasis, amoebiasis, and leishmaniasis. nih.govtezu.ernet.in

Studies have demonstrated the in vitro activity of IMPY derivatives against metronidazole-resistant strains of Trichomonas vaginalis and Entamoeba histolytica. nih.gov The antiparasitic activity of these compounds is influenced by their structural characteristics. For instance, a good correlation has been found between the lipophilic parameter (log P) and the anti-T. vaginalis activity of certain IMPY derivatives, with an optimal biological response observed within a specific log P interval. researchgate.net

Further investigations into the antileishmanial properties of IMPY derivatives have shown their ability to inhibit the growth of Leishmania donovani promastigotes in a dose-dependent manner. tezu.ernet.in Specific derivatives, such as IMPA-2 and IMPA-12, not only exhibited cytotoxicity against the parasite's promastigote stage but also significantly reduced the parasite burden within infected THP-1 macrophage cells. tezu.ernet.in This suggests their potential for treating visceral leishmaniasis. tezu.ernet.in The evaluation of these compounds often includes assessing their cytotoxicity to select for agents with high parasitic toxicity but minimal effects on host cells. tezu.ernet.in

Table 1: Antiparasitic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

| Compound/Derivative | Target Parasite | Key Findings | Reference |

| IMPA-2 | Leishmania donovani | IC50: 7.03 ± 0.84 µM against promastigotes; showed minimal toxicity to THP-1 macrophages and significantly reduced intramacrophage parasite burden. | tezu.ernet.in |

| IMPA-5 | Leishmania donovani | IC50: 5.013 ± 0.70 µM against promastigotes. | tezu.ernet.in |

| IMPA-12 | Leishmania donovani | IC50: 5.58 ± 0.74 µM against promastigotes; showed minimal toxicity to THP-1 macrophages and reduced intramacrophage parasite burden. | tezu.ernet.in |

| Various IMPYs | Trichomonas vaginalis (GT3) | Activity was tested against metronidazole-resistant strains. A good correlation was found between anti-parasitic activity and the partition coefficient (log P). | nih.govresearchgate.net |

| Various IMPYs | Entamoeba histolytica (HM1:IMSS) | Activity was evaluated against metronidazole-resistant strains. | nih.gov |

Plant Disease Resistance Induction Studies with Pyridine-3-Carboxamide Analogues

Pyridine-3-carboxamide analogues have emerged as a significant class of compounds for inducing disease resistance in plants. nih.govsemanticscholar.org These molecules can act as elicitors of the plant's innate immune system, offering a promising strategy for crop protection against a variety of pathogens. Research in this area focuses on synthesizing novel analogues and evaluating their efficacy in controlling plant diseases, particularly those caused by bacterial and fungal pathogens. nih.govnih.gov

One notable study focused on the development of pyridine-3-carboxamide analogues to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. nih.govresearchgate.net A specific analogue, designated as compound 4a, demonstrated exceptional effectiveness. nih.govsemanticscholar.org This compound not only enhanced disease resistance in infected tomato plants but also promoted their vegetative and reproductive growth, leading to increased seed germination and seedling vigor. nih.govresearchgate.net When applied to plants mechanically infected with the bacteria, compound 4a significantly reduced the infection percentage and the quantity of the pathogen in young tissues. nih.gov The structure-activity relationship analysis indicated that the type and position of substituents on the aromatic rings of these analogues strongly influence their biological activity. nih.govresearchgate.net

Furthermore, pyridine carboxamide derivatives have been investigated for their antifungal properties, functioning as potential succinate dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts the pathogen's energy production. nih.gov A series of novel pyridine carboxamides bearing a diarylamine-modified scaffold were synthesized and tested against various plant pathogens. nih.gov Compound 3f, identified as 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a high inhibition rate against Botrytis cinerea in vitro and displayed significant in vivo antifungal activity, comparable to the commercial fungicide thifluzamide. nih.gov Enzymatic tests confirmed that compound 3f effectively inhibits the SDH of B. cinerea, validating its mechanism of action. nih.gov

Table 2: Efficacy of Pyridine-3-Carboxamide Analogues in Plant Disease Control

| Compound/Derivative | Target Pathogen | Host Plant | Key Findings | Reference |

| Compound 4a | Ralstonia solanacearum | Tomato | Significantly enhanced disease resistance, reduced infection percentage, and promoted plant growth (seed germination and vigor). | nih.govsemanticscholar.orgresearchgate.net |

| Compound 3f | Botrytis cinerea | Not specified | Showed a 76.9% in vitro inhibition rate. In vivo preventative efficacy was 53.9% at 200 mg/L, similar to thifluzamide. Inhibited SDH enzyme with an IC50 value of 5.6 mg/L. | nih.gov |

| Compound 3g | C. ambiens | Not specified | Exhibited an 84.1% in vitro inhibition rate against the pathogen. | nih.gov |

Mechanistic Investigations and Molecular Interactions of N 2 Ethylhexyl Pyridine 3 Carboxamide

Elucidation of Molecular Targets and Binding Modes

The biological activity of a compound is intrinsically linked to its ability to interact with molecular targets. For pyridine (B92270) carboxamides, these targets are often proteins, such as enzymes or receptors. The nature of the N-substituent, in this case, the 2-ethylhexyl group, can significantly influence binding affinity and specificity, primarily through hydrophobic interactions.

Protein-Ligand Interaction Analysis through Spectroscopic and Structural Methods

The binding characteristics of ligands to proteins are frequently investigated using a suite of spectroscopic and structural techniques. Methods like fluorescence spectroscopy, UV-vis absorption, Fourier transform infrared (FTIR) spectroscopy, and circular dichroism (CD) provide insights into binding constants, thermodynamic parameters, and conformational changes in the protein upon ligand binding. nih.gov

A relevant case study involves the interaction between di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound also featuring a 2-ethylhexyl moiety, and human serum albumin (HSA). nih.gov Spectroscopic analysis revealed that DEHP binds to HSA, primarily in subdomain IIA, inducing changes in the protein's secondary structure. nih.gov The thermodynamic parameters calculated from fluorescence quenching experiments indicated that hydrophobic forces were the predominant drivers of the complex formation, though hydrogen bonds also played a role. nih.gov This suggests that the N-(2-ethylhexyl) group of the target compound would likely facilitate its interaction with hydrophobic pockets in target proteins.

Table 1: Thermodynamic Parameters for the Interaction of a 2-Ethylhexyl-Containing Compound (DEHP) with Human Serum Albumin (HSA)

| Temperature (K) | Binding Constant (K) (L·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|---|---|

| 298 | 1.85 x 10⁴ | 17.06 | 139.5 | -24.52 |

| 310 | 3.12 x 10⁴ | -28.06 | ||

| 318 | 4.01 x 10⁴ | -30.08 |

(Data adapted from studies on di-(2-ethylhexyl) phthalate, a compound with the same side group, to illustrate the potential contribution of the 2-ethylhexyl moiety to protein binding. nih.gov)

Enzyme Active Site Engagement and Inhibition Mechanisms

Pyridine carboxamide derivatives have been identified as inhibitors of various enzymes. mdpi.comresearchgate.net The mechanism of inhibition typically involves the molecule binding to the enzyme's active site, preventing the natural substrate from binding and thus blocking the catalytic reaction. Molecular docking and kinetic studies are crucial for elucidating these mechanisms.

For instance, a series of pyridine carboxamide derivatives were investigated as urease inhibitors. mdpi.com Docking studies revealed that these compounds fit into the active pocket of the enzyme. mdpi.com The binding is stabilized by a network of non-covalent interactions:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the amide group's nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, respectively, interacting with polar amino acid residues. mdpi.com

Hydrophobic and π-π Interactions: The aromatic pyridine ring can engage in π-π stacking and van der Waals interactions with hydrophobic and aromatic residues in the active site. mdpi.com

The specific interactions depend on the substitution pattern of the pyridine ring. mdpi.com The N-(2-ethylhexyl) group would be expected to form significant hydrophobic interactions within the active site, potentially enhancing binding affinity if a suitable hydrophobic pocket is present.

Table 2: Potential Interacting Residues in an Enzyme Active Site with a Pyridine Carboxamide Inhibitor

| Interaction Type | Potential Interacting Residue | Involved Part of Ligand |

|---|---|---|

| Hydrogen Bonding | Lys, Tyr, Ala, Glu | Pyridine Nitrogen, Amide N-H, Amide C=O |

| π-π Stacking | Phe, Lys | Pyridine Ring |

| Van der Waals | Lys, Phe, Tyr | Pyridine Ring, N-Alkyl Group |

(Data based on molecular docking studies of representative pyridine carboxamide derivatives with the urease enzyme. mdpi.com)

Modulation of Cellular Signaling Pathways and Metabolic Processes

Beyond direct enzyme inhibition, pyridine carboxamides can modulate complex cellular signaling pathways. Certain derivatives have been developed as potent allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). researchgate.net SHP2 is a key component in multiple signaling cascades, including the RAS-RAF-ERK pathway, which is crucial for cell proliferation. researchgate.net By binding to an allosteric site rather than the active site, these inhibitors lock the enzyme in an inactive conformation, thereby downregulating these pathways, which is a promising strategy for cancer therapy. researchgate.net

Furthermore, metabolites of the core pyridine-3-carboxamide (B1143946) structure can impact fundamental cellular processes. For example, 4-pyridone-3-carboxamide riboside (4PYR), a cytotoxic catabolite of nicotinamide (B372718), has been shown to induce cell death through autophagy in HepG3 cells. nih.govresearchgate.net This demonstrates that compounds based on the pyridine-3-carboxamide scaffold can significantly influence metabolic health and cell survival pathways. researchgate.net

Investigation of Biochemical Pathways Relevant to Pyridine-Carboxamide Activity

The parent compound of this family, nicotinamide (vitamin B3), undergoes extensive metabolism. Its biochemical pathways are well-characterized and serve as a model for understanding the potential fate of N-substituted derivatives. nih.gov After cellular uptake, nicotinamide is a precursor to the essential redox cofactor nicotinamide adenine (B156593) dinucleotide (NAD). nih.gov

The degradation and clearance of nicotinamide involve several key steps. It can be methylated to form N-methyl-nicotinamide, which is then oxidized by enzymes such as aldehyde oxidases and xanthine (B1682287) oxidases. nih.gov This oxidation results in the formation of major urinary metabolites, including N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY). nih.govresearchgate.net The formation of these pyridone (oxo-pyridine) structures is a critical step in the catabolic pathway. While the metabolism of N-(2-ethylhexyl)pyridine-3-carboxamide has not been specifically detailed, it is plausible that it could undergo similar pyridine ring oxidation or hydrolysis of the amide bond, followed by metabolism of the resulting 2-ethylhexylamine (B116587) and nicotinic acid.

Table 3: Key Enzymes and Metabolites in the Biochemical Pathway of Pyridine-3-Carboxamide (Nicotinamide)

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| Nicotinamide N-methyltransferase (NNMT) | Methylation | Nicotinamide | N-methyl-nicotinamide |

| Aldehyde Oxidase (AOX) | Oxidation | N-methyl-nicotinamide | N-methyl-2-pyridone-5-carboxamide, N-methyl-4-pyridone-3-carboxamide |

| Xanthine Oxidase (XO) | Oxidation | N-methyl-nicotinamide | N-methyl-2-pyridone-5-carboxamide, N-methyl-4-pyridone-3-carboxamide |

(Based on the established metabolic pathways of nicotinamide. nih.gov)

Synergistic Mechanisms in Bioactivity of Pyridine-Carboxamide Systems

The combination of different therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. Pyridine carboxamide derivatives are being explored in such combination therapies, particularly in oncology.

One study reported the development of pyridine-2-carboxamide analogues as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an attractive immunotherapy target. nih.gov While effective on their own, one of the lead compounds demonstrated robust in vivo efficacy in murine colorectal cancer models when administered in combination with an anti-PD-1 antibody. nih.gov This suggests a synergistic mechanism where the HPK1 inhibitor enhances the anti-tumor immune response, making the cancer cells more susceptible to checkpoint blockade immunotherapy. nih.gov

However, synergy is not always observed. In a study of a pyridine carboxamide-based anti-tubercular agent, the compound did not show any antagonistic or synergistic effects when combined with known tuberculosis drugs. asm.org This highlights that the potential for synergistic interactions is highly dependent on the specific compound, its mechanism of action, and the disease context.

Computational Chemistry and Cheminformatics in the Research of N 2 Ethylhexyl Pyridine 3 Carboxamide

Molecular Docking Simulations for Binding Affinity Prediction and Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(2-ethylhexyl)pyridine-3-carboxamide, docking simulations are employed to predict its binding affinity and interaction mode with various biological targets. For instance, studies on similar pyridine-carboxamide derivatives have utilized docking to understand their inhibitory mechanisms.

Research on pyridine-3-carboxamide-6-yl-urea analogues as potential DNA gyrase B (GyrB) inhibitors has shown that these compounds fit into the ATP-binding pocket, forming key hydrogen bond interactions. tandfonline.com Similarly, docking studies of pyridine (B92270) carboxamide derivatives against the urease enzyme have revealed that hydrogen bonding, π-π stacking, and van der Waals interactions are crucial for their inhibitory activity. mdpi.com In the development of allosteric SHP2 inhibitors, molecular docking was used to guide the design of novel substituted pyridine carboxamide derivatives, with subsequent molecular dynamics simulations confirming the stability of the predicted binding modes. nih.gov

These studies highlight a common methodology where the pyridine core and carboxamide linkage play a pivotal role in anchoring the ligand within the active site of the target protein. For this compound, docking simulations would be used to predict its binding pose and calculate a docking score, which is an estimate of the binding free energy. This information helps in prioritizing it for synthesis and biological evaluation.

Table 1: Representative Molecular Docking Results for Pyridine-Carboxamide Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyridine-3-carboxamide-6-yl-urea | DNA Gyrase B (GyrB) | Hydrogen bonds with key amino acid residues in the ATP-binding pocket. | tandfonline.com |

| Pyridine carboxamides | Urease | H-bonding, π–π, and van der Waals interactions. | mdpi.com |

| Substituted pyridine carboxamides | SHP2 (Allosteric Site) | Interactions leading to potent allosteric inhibition. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine-Carboxamide Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For series of compounds like pyridine-carboxamides, QSAR helps in understanding which structural features are important for their activity and in predicting the activity of newly designed compounds.

Several QSAR studies have been conducted on pyridine-carboxamide derivatives. For example, a QSAR modeling study on N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) (IPA) derivatives as anti-tubercular agents identified key molecular descriptors that correlate with their activity against Mycobacterium tuberculosis. scilit.comresearchgate.net Another study on pyridine-3-carboxamide-6-yl-urea analogues as E. coli GyrB inhibitors used 3D-QSAR to generate contour maps that revealed the structural features essential for inhibitory activity. tandfonline.com These maps indicate regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or diminish activity. tandfonline.com Similarly, 2D-QSAR studies on pyridine carboxamide-based JNK inhibitors have shown that topological and quantum chemical parameters can be used to build predictive models. nih.gov

For this compound, a QSAR model developed for a series of related compounds could predict its biological activity based on its calculated descriptors. This predictive power is crucial for guiding the optimization of the lead compound.

Advanced Theoretical Calculations for Pyridine-Carboxamide Systems

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into properties like molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential, which are crucial for understanding a molecule's reactivity and interaction with biological targets.

DFT calculations have been applied to various pyridine-carboxamide and related systems. For instance, studies on fluorinated pyridine-2-dicarboxamide have used DFT to compute the electronic density of states and determine the band gap, providing information about the material's electronic properties. tsijournals.com In the context of corrosion inhibitors, DFT has been used to study pyridine dicarboxylic acids, calculating quantum chemical parameters like HOMO-LUMO energy gap, electronegativity, and global hardness to predict their inhibition efficiency. electrochemsci.org Such calculations help in understanding the regions of a molecule that are susceptible to nucleophilic or electrophilic attack, which is vital for predicting metabolic pathways and designing more stable compounds. For this compound, DFT could be used to calculate its molecular electrostatic potential map, revealing electron-rich and electron-poor regions that are likely to be involved in intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide valuable information about the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and protein, and the dynamics of their interaction.

MD simulations have been successfully applied to investigate pyridine-carboxamide derivatives. In a study of GyrB inhibitors, a 10 ns MD simulation of a pyridine-3-carboxamide-6-yl-urea analogue showed the stability of its predicted binding conformation within the enzyme's active site. tandfonline.com Similarly, MD simulations have been used to study the conformational landscape of pyridone adenine (B156593) dinucleotides, which share structural similarities with pyridine-carboxamides, revealing their conformational preferences in solution. nih.gov For the this compound, MD simulations of its complex with a target protein would help to validate the docking results, identify key stable interactions, and understand the role of conformational changes in the binding process.

In Silico ADME Prediction and Pharmacokinetic Modeling for Pyridine-Carboxamides

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery that helps to identify compounds with favorable pharmacokinetic properties. Various computational models are used to predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Studies on pyridine carboxamide and carbothioamide derivatives have included in silico ADME profiling to assess their drug-likeness. mdpi.com These studies often use rules like Lipinski's rule of five and Veber's rule to predict oral bioavailability. mdpi.com For example, parameters such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (tPSA) are calculated. mdpi.com For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, ADME and toxicity predictions showed no violations of Lipinski's rules, good bioavailability, and high gastrointestinal absorption. amazonaws.com Such predictions are vital for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetics. For this compound, in silico ADME tools would be used to predict its pharmacokinetic profile and guide any necessary structural modifications to improve its drug-like properties.

Table 2: Predicted In Silico ADME Properties for a Series of Pyridine Carboxamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Oral Bioavailability Prediction |

|---|---|---|---|---|---|---|

| Derivative 1 | < 500 | < 5 | < 5 | < 10 | < 140 | Good |

| Derivative 2 | < 500 | < 5 | < 5 | < 10 | < 140 | Good |

| Derivative 3 | < 500 | < 5 | < 5 | < 10 | < 140 | Good |

| Derivative 4 | < 500 | < 5 | < 5 | < 10 | < 140 | Good |

| Derivative 5 | < 500 | < 5 | < 5 | < 10 | < 140 | Good |

(Note: This table represents typical data from in silico ADME studies on pyridine-carboxamide series, illustrating compliance with common drug-likeness rules.)

Application of Artificial Intelligence and Machine Learning in Pyridine-Carboxamide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of large datasets to build predictive models for a wide range of properties, from biological activity to toxicity. nih.gov In recent years, AI and ML have been increasingly applied to the design and optimization of small molecules like pyridine-carboxamides. springernature.com

ML algorithms, such as random forests, support vector machines, and deep neural networks, can be used to develop more accurate QSAR models. nih.gov These models can learn complex non-linear relationships between chemical structures and their properties. AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. mdpi.com For pyridine-carboxamide derivatives, generative models could be trained on a database of known active compounds to propose new structures with potentially higher potency and better ADME profiles. Furthermore, ML models are being developed to predict the outcomes of chemical reactions, which can aid in planning the synthesis of novel pyridine-carboxamide analogues. mdpi.com The integration of AI and ML into the drug discovery pipeline for pyridine-carboxamides has the potential to significantly accelerate the identification of promising new drug candidates. nih.gov

Advanced Applications in Chemical Science and Technology Involving N 2 Ethylhexyl Pyridine 3 Carboxamide

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) carboxamide core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netrsc.org The N-substituent, in this case, the 2-ethylhexyl group, plays a crucial role in modulating properties such as lipophilicity, cell permeability, and metabolic stability, which are critical for therapeutic efficacy.

Lead Compound Identification and Optimization from Pyridine-Carboxamide Scaffolds

The process of drug discovery often begins with the identification of a "hit" or "lead" compound from a large chemical library that shows promising activity against a specific biological target. The pyridine-carboxamide scaffold has proven to be a fruitful source of such leads.

A notable example is the identification of the pyridine carboxamide derivative, MMV687254, as a potent agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govasm.org Identified through phenotypic screening of the Pathogen Box library, this compound demonstrated specific and potent activity against the bacterium. nih.govresearchgate.net Mechanistic studies revealed that MMV687254 is a prodrug, which is activated by the mycobacterial amidase enzyme AmiC. nih.govasm.orgnih.gov This activation leads to the inhibition of bacterial growth. nih.govasm.org The initial hit was further subjected to structure-activity relationship (SAR) studies to optimize its properties, leading to the development of a novel lead candidate with enhanced efficacy, even in animal models of chronic infection. nih.govresearchgate.net

| Property | Finding | Source(s) |

| Initial Hit Compound | MMV687254 | nih.govresearchgate.net |

| Target Organism | Mycobacterium tuberculosis | nih.govasm.org |

| Mechanism of Action | Prodrug activated by AmiC-dependent hydrolysis. | nih.govasm.org |

| Activity in Macrophages | Bactericidal, as active as isoniazid. | nih.govresearchgate.net |

| Optimization | SAR studies led to a lead molecule with in vivo efficacy in a chronic mouse model. | nih.govresearchgate.net |

This process of hit identification and subsequent optimization is a cornerstone of medicinal chemistry, and the pyridine-carboxamide scaffold, as exemplified by the anti-tuberculosis research, serves as a valuable starting point for designing new drugs. nih.gov

Development of Novel Therapeutic Scaffolds Targeting Specific Diseases

The versatility of the pyridine carboxamide framework allows for its adaptation to target a wide range of diseases beyond tuberculosis. By modifying the substituents on the pyridine ring and the amide nitrogen, chemists can fine-tune the molecule's interaction with different biological targets. This has led to the development of pyridine carboxamide-based compounds with potential applications as:

Antifungal Agents: Certain derivatives act as succinate (B1194679) dehydrogenase inhibitors, a mechanism used in commercial fungicides.

Anticancer Agents: These compounds have been investigated for their ability to inhibit kinases, enzymes often implicated in cell proliferation and cancer.

Urease Inhibitors: This activity is relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

The N-(2-ethylhexyl) group in N-(2-ethylhexyl)pyridine-3-carboxamide is particularly important for these applications. Its size, branching, and lipophilic character can enhance the molecule's ability to cross cell membranes and fit into the hydrophobic pockets of target enzymes or receptors, thereby improving its therapeutic potential.

Role in Solvent Extraction and Separation Technologies

Beyond its potential in medicine, the chemical structure of this compound is highly suited for applications in hydrometallurgy, specifically in solvent extraction. This technique is crucial for separating and purifying metals from ores and waste streams. N-substituted pyridine-carboxamides act as extractants, selectively binding to metal ions in an aqueous solution and transferring them to an immiscible organic phase.

Selective Metal Ion Extraction by N-Substituted Pyridine-Carboxamides (Nickel, Cobalt, Copper, Lanthanides, Actinides)

Research has demonstrated the effectiveness of N-substituted pyridine-carboxamides in selectively extracting valuable and strategic metals. A study on N-(2-ethylhexyl)-pyridine-4-carboxamide (an isomer of the subject compound) showed excellent performance in separating nickel (Ni) and cobalt (Co) from solutions containing numerous other metal ions. researchgate.net This selectivity is critical in industrial processes where target metals must be isolated from complex mixtures. researchgate.net

Similarly, N-oxo pyridine 2-carboxamide (B11827560) ligands have been explored for the separation of lanthanides and actinides, which is a key challenge in the management of used nuclear fuel. researchgate.net These ligands showed a clear preference for certain ions over others.

| Metal Group | Selectivity / Extraction Trend | Source(s) |

| Transition Metals | Cu > Ni > Co > Zn > Mn > Ca > Al ≈ Cr(III) ≈ Mg ≈ Fe(III) | researchgate.net |

| Actinides/Lanthanides | Pu⁴⁺ > UO₂²⁺ > Am³⁺ > Eu³⁺ | researchgate.net |

This high degree of selectivity allows for the efficient purification of target metals, reducing waste and improving the economic viability of metallurgical processes.

Synergistic Solvent Extraction Systems Employing Pyridine-Carboxamides

The performance of pyridine-carboxamide extractants can be significantly enhanced by using them in synergistic solvent extraction (SSX) systems. researchgate.net An SSX system combines the primary extractant with another chemical agent (a synergist) that works in concert to improve extraction efficiency and selectivity. researchgate.netresearcher.life

A prime example is an SSX system developed for nickel and cobalt recovery, which employed N-(2-ethylhexyl)-pyridine-4-carboxamide (NEHPCA) as the extractant, dinonylnaphthalene (B12650604) sulfonic acid (DNNSA) as the synergist, and tributyl phosphate (B84403) (TBP) as a phase modifier. researchgate.net This combination proved highly effective, with the capability to recover over 99% of nickel and cobalt from a synthetic laterite ore leach solution after just three theoretical extraction stages. researchgate.net The synergistic approach allows for extraction at lower pH values and with greater efficiency than either component could achieve alone. nih.gov

Coordination Chemistry and Speciation in Metal Extraction Mechanisms

The selectivity and efficiency of metal extraction are fundamentally governed by the principles of coordination chemistry. researchgate.netnih.gov The pyridine-carboxamide molecule acts as a ligand, using its nitrogen and oxygen atoms to form a coordination complex with the metal ion. wikipedia.orgjscimedcentral.com The stability and structure of this complex determine how effectively the metal is extracted.

In the synergistic system involving NEHPCA and DNNSA for nickel extraction, mechanistic studies suggest the formation of a specific complex in the organic phase. researchgate.net The proposed species is Ni(NEHPCA)₂(H₂O)₄₂ . researchgate.net In this arrangement:

NEHPCA and water molecules act as ligands, directly coordinating with the central nickel (Ni²⁺) ion in its inner coordination sphere.

DNNSA functions as a counter-ion, providing charge balance for the positively charged nickel complex, and does not directly coordinate to the metal. researchgate.net

The N-(2-ethylhexyl) group on the pyridine-carboxamide ligand enhances the solubility of the entire metal complex in the organic solvent (e.g., kerosene), facilitating its transfer from the aqueous phase. The specific geometry and electronic properties of the ligand, dictated by the pyridine ring and carboxamide group, are what drive the selectivity for certain metals over others. researchgate.net

Potential in Agrochemical Development

The pyridine-carboxamide scaffold, a core structural feature of this compound, is a cornerstone in the discovery and development of modern agrochemicals. This chemical framework is highly versatile, allowing for extensive structural modifications that lead to a wide array of biological activities. Researchers have successfully leveraged this scaffold to create potent fungicides, insecticides, herbicides, and bactericides. The inherent bioactivity of the pyridine ring, combined with the stability and hydrogen-bonding capabilities of the carboxamide linkage, makes this class of compounds a fertile ground for identifying new crop protection and enhancement agents.

Development of Crop Protection Agents Based on Pyridine-Carboxamide Structure

The pyridine-carboxamide motif is integral to numerous commercial and investigational crop protection agents due to its broad-spectrum efficacy and diverse mechanisms of action. nih.gov The structure-activity relationship (SAR) studies consistently demonstrate that modifications to the pyridine ring, the N-substituent of the amide, and the carboxamide linker itself can dramatically influence the target spectrum and potency.

Fungicidal and Bactericidal Agents:

A significant area of application for pyridine-carboxamides is in the control of fungal and bacterial diseases. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi. nih.govacs.org By blocking the SDH enzyme complex, these molecules halt energy production in the fungal cells, leading to their death.

Research has led to the synthesis of novel pyridine carboxamide derivatives with significant antifungal properties. For instance, a series of fifteen derivatives showed that compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed potent in vivo activity against Botrytis cinerea, the fungus responsible for grey mold. nih.govnih.gov Its efficacy was found to be comparable to the commercial fungicide thifluzamide, with an IC₅₀ value of 5.60 mg/L against the B. cinerea SDH enzyme. nih.gov Structure-activity relationship studies have also identified compounds like N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide as having high activity against grey mold. jst.go.jpresearchgate.net

In the realm of bactericides, pyridine-3-carboxamide (B1143946) analogs have been developed to combat devastating plant diseases such as bacterial wilt in tomatoes, caused by Ralstonia solanacearum. researchgate.net One particular analog, designated as compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), was found to be exceptionally effective. researchgate.net It not only enhanced disease resistance but also significantly reduced pathogen quantity in young plant tissues. researchgate.net

Interactive Data Table: Fungicidal and Bactericidal Activity of Pyridine-Carboxamide Analogues

| Compound Name | Target Pathogen | Activity/Efficacy | Reference |

|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea (Grey Mold) | IC₅₀ = 5.60 mg/L (against SDH enzyme) | nih.gov |

| N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide | Grey Mold | High fungicidal activity | jst.go.jpresearchgate.net |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | Ralstonia solanacearum (Bacterial Wilt) | Significantly enhanced disease resistance in tomatoes | researchgate.net |

Insecticidal Agents:

The pyridine-carboxamide structure is also a key component in the development of insecticides, particularly those analogous to neonicotinoids. researchgate.net These compounds often target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system, leading to paralysis and death. Extensive research has been conducted to synthesize and evaluate novel pyridine derivatives for their insecticidal efficacy against various pests.

Studies have demonstrated the effectiveness of compounds such as 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide , against the cowpea aphid (Aphis craccivora). researchgate.net In laboratory bioassays, these compounds exhibited insecticidal activity higher than that of the commercial insecticide acetamiprid (B1664982). researchgate.net Other research has focused on synthesizing various thieno[2,3-c]isoquinoline-2-carboxamides, which have also shown promising results against A. craccivora. researchgate.netnih.gov

Interactive Data Table: Insecticidal Activity of Pyridine-Carboxamide Derivatives

| Compound Class/Name | Target Pest | Activity/Efficacy | Reference(s) |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Cowpea Aphid) | Higher activity than acetamiprid after 24h | researchgate.net |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (Cowpea Aphid) | Higher activity than acetamiprid after 24h | researchgate.net |

| 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides | Aphis craccivora (Cowpea Aphid) | Encouraging insecticidal findings | researchgate.netnih.gov |

| N-morpholinium 7,7-dimethyl-3-cyano-4-(4′-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Aphis craccivora (Cowpea Aphid) | ~4-fold higher activity than acetamiprid | researchgate.netacs.org |

Herbicidal Agents:

Pyridine carboxylic acids represent another important class of agrochemicals derived from the pyridine scaffold. vt.edu These compounds act as synthetic auxin herbicides, mimicking the natural plant hormone auxin. vt.edunih.gov This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds. vt.edu Commercial herbicides like picloram, clopyralid, and aminopyralid (B1667105) are based on this mode of action. vt.edu Research continues to explore new pyridine carboxylate and carboxamide derivatives to develop herbicides with improved selectivity and novel activity spectrums. researchgate.net For example, diflufenican, a pyridine-3-carboxamide derivative, is used to control annual grass and broadleaf weeds.

Research into Plant Growth Regulation by Pyridine-Carboxamide Analogues

Research has shown that some pyridine-3-carboxamide analogs, in addition to their bactericidal properties, can promote the vegetative and reproductive growth of tomato plants. researchgate.net Treatment with these compounds led to increased seed germination and seedling vigor. researchgate.net A German patent from the 1970s described the use of various pyridine derivatives, including nicotinamide (B372718) (pyridine-3-carboxamide) and isonicotinamide , as plant growth regulators. google.com The described effects include promoting growth in cereals and vegetables, enhancing seed germination and rooting, and increasing chlorophyll (B73375) content. google.com

More recent studies have investigated synthetic pyrimidine (B1678525) and pyridine derivatives for their regulatory effects on the growth and development of barley. researchgate.net The growth-regulating activity of some tested pyridine compounds was found to be similar to or even greater than that of natural plant auxins like indol-3-yl)acetic acid (IAA). researchgate.net These findings highlight the potential for developing pyridine-carboxamide-based compounds not only to protect plants from pests and diseases but also to enhance their growth and productivity.

Future Research Directions and Translational Perspectives for N 2 Ethylhexyl Pyridine 3 Carboxamide

Exploration of New Biological Targets and Therapeutic Areas for Pyridine-Carboxamide Derivatives